2-Chloro-2-methylnonane
Overview
Description
2-Chloro-2-methylnonane is an organic compound with the molecular formula C10H21Cl. It is a chlorinated alkane, specifically a chloroalkane, where a chlorine atom is substituted at the second carbon of a nonane chain, which also has a methyl group at the same carbon. This compound is part of a broader class of organochlorides, which are widely used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-methylnonane typically involves the chlorination of 2-methylnonane. This can be achieved through a free radical halogenation process, where chlorine gas (Cl2) is used in the presence of ultraviolet light or a radical initiator to substitute a hydrogen atom with a chlorine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors that allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. This ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-methylnonane primarily undergoes nucleophilic substitution reactions due to the presence of the chlorine atom, which is a good leaving group. The compound can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and cyanide ions (CN-) can replace the chlorine atom in this compound. These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: In the presence of a strong base like potassium tert-butoxide (KOtBu), this compound can undergo elimination to form alkenes.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with hydroxide ions, the product would be 2-methyl-2-nonanol.
Elimination: The major product would be 2-methylnon-2-ene.
Scientific Research Applications
2-Chloro-2-methylnonane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in studies involving the interaction of organochlorides with biological systems.
Medicine: While not a direct pharmaceutical agent, it can be used in the synthesis of compounds with potential medicinal properties.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The primary mechanism of action for 2-Chloro-2-methylnonane involves nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. This process typically involves the formation of a carbocation intermediate, especially in a polar solvent, which then reacts with the nucleophile to form the final product.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-methylpropane: Similar in structure but with a shorter carbon chain.
2-Chloro-2-methylbutane: Another similar compound with a slightly longer chain than 2-Chloro-2-methylpropane but shorter than 2-Chloro-2-methylnonane.
2-Chloro-2-methylhexane: A compound with a longer chain than 2-Chloro-2-methylbutane but shorter than this compound.
Uniqueness
This compound is unique due to its specific chain length and the position of the chlorine and methyl groups. This specific structure can influence its reactivity and the types of reactions it can undergo, making it suitable for particular applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
2-chloro-2-methylnonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Cl/c1-4-5-6-7-8-9-10(2,3)11/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJXQCKHBZEIJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195804 | |
Record name | 2-Chloro-2-methylnonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4325-50-2 | |
Record name | 2-Chloro-2-methylnonane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004325502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-2-methylnonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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